5-Fluoro-6-methylpyridin-3-amine
Overview
Description
5-Fluoro-6-methylpyridin-3-amine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-6-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. They are particularly important in demyelinated axons, where they are exposed and can lead to leakage of intracellular K+ .
Mode of Action
This compound acts as a K+ channel blocker . It binds to the exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The compound’s action on K+ channels affects the neuronal conduction pathways . By blocking these channels, it prevents the efflux of K+ ions, thereby enhancing the conduction of nerve impulses. This mechanism is particularly beneficial in conditions like multiple sclerosis, where demyelination exposes K+ channels .
Pharmacokinetics
This compound exhibits comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine (3F4AP) . It has a greater lipophilicity (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002) and higher permeability to an artificial brain membrane . These properties suggest that the compound may have good bioavailability.
Result of Action
The blocking of K+ channels by this compound leads to enhanced impulse conduction in neurons . This can improve symptoms in conditions like multiple sclerosis, where demyelination disrupts normal nerve conduction .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, it is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 . This suggests that it may have a longer half-life and greater efficacy in the body.
Biochemical Analysis
Biochemical Properties
5-Fluoro-6-methylpyridin-3-amine has been found to interact with potassium channels in cells . It binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction with potassium channels is crucial for its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with potassium channels . By binding to these channels, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically potassium channels . This binding reduces the leakage of intracellular potassium, enhancing impulse conduction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and slow oxidation by the cytochrome P450 enzyme CYP2E1 . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known to be more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 , which is responsible for the metabolism of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Fluoro-6-methylpyridin-3-amine involves the fluorination of 6-methylpyridin-3-amine. This can be achieved using Selectfluor, a widely used fluorinating agent. The reaction typically occurs under mild conditions, making it efficient and scalable .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors is becoming increasingly popular in the industry due to their efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Fluoro-6-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 6-Methylpyridin-3-amine
- 5-Chloro-2,3,6-trifluoropyridine
Comparison
Compared to its analogs, 5-Fluoro-6-methylpyridin-3-amine is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity. The fluorine atom’s electronegativity also influences the compound’s reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-fluoro-6-methylpyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLQXAWTJBZNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301760 | |
Record name | 5-Fluoro-6-methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211542-12-9 | |
Record name | 5-Fluoro-6-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211542-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-6-methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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